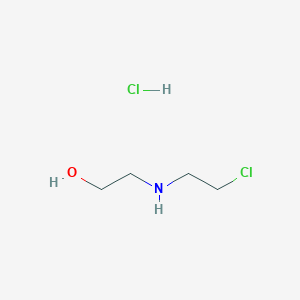

2-((2-Chloroethyl)amino)ethanol hydrochloride

Descripción general

Descripción

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C4H11Cl2NO. It is a derivative of ethanol, where one of the hydrogen atoms is replaced by a 2-chloroethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Chloroethyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution: Products include various substituted amines.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include primary and secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-((2-Chloroethyl)amino)ethanol hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of potent anticancer agents and other therapeutic compounds.

Case Studies in Cancer Research

- Melphalan Derivatives : Research indicates that derivatives of this compound are utilized in the synthesis of melphalan, a chemotherapeutic agent used for treating multiple myeloma and ovarian cancer. The compound facilitates the formation of DNA cross-links, which are crucial for the drug's mechanism of action against cancer cells .

- Fanconi Anemia Studies : The compound has been investigated for its potential to monitor DNA interstrand crosslinks, particularly in the context of Fanconi anemia, a genetic disorder that increases cancer risk. This application highlights its significance in developing targeted therapies for genetic disorders .

Agricultural Chemistry

In agricultural applications, this compound serves as a precursor for the synthesis of various pesticides and herbicides. Its chlorinated structure enhances the biological activity of these compounds.

Pesticide Development

- The compound is often employed in the development of pesticides due to its ability to modify biological pathways in pests effectively. It acts as a building block for creating more complex molecules that exhibit increased efficacy against agricultural pests .

Materials Science

The versatility of this compound extends into materials science, where it is used in synthesizing functional materials with desired properties.

Functional Materials

- Surfactants and Dyes : The compound is utilized as an intermediate in producing surfactants and dyes that find applications across various industries, including textiles and cleaning products. Its ability to enhance solubility and stability makes it valuable in formulating these materials .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, with varying efficiency and environmental impact. A notable method involves the reaction of ethanolamine with hydrogen chloride, yielding high purity and yield while minimizing environmental pollutants .

Mecanismo De Acción

The mechanism of action of 2-((2-Chloroethyl)amino)ethanol hydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. This mechanism is particularly relevant in its potential therapeutic applications, where it can target specific molecular pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroethanol: A related compound with similar reactivity but lacking the amino group.

2-Chloroethylamine: Another related compound with similar applications but different functional groups.

Uniqueness

2-((2-Chloroethyl)amino)ethanol hydrochloride is unique due to its combination of a chloroethyl group and an aminoethanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications .

Actividad Biológica

2-((2-Chloroethyl)amino)ethanol hydrochloride, also known as N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride, is a compound with notable biological activity and applications in the pharmaceutical industry. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₄H₁₁Cl₂NO

- Molecular Weight : Approximately 160.04 g/mol

- Appearance : White to light beige crystalline powder

- Solubility : Soluble in water and various organic solvents

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloroethylamine with ethanolamine. Common methods include:

-

Direct Reaction :

- Reactants: 2-chloroethylamine and ethanolamine.

- Conditions: Controlled temperature and reactant ratios to optimize yield and purity.

-

Alternative Methods :

- Variations in temperature and the use of Lewis acid catalysts like aluminum chloride can enhance the reaction efficiency.

The specific mechanism of action for this compound remains largely unexplored due to limited research. However, its structural characteristics suggest potential interactions with biological molecules that could lead to various therapeutic effects.

Applications in Pharmaceuticals

- Antidepressant Synthesis : This compound is utilized in synthesizing fluvoxamine maleate, an antidepressant medication, indicating its relevance in treating mood disorders.

- Modification of Polysaccharides : Research suggests that it can modify polysaccharides like chitosan to enhance their biological properties, including antimicrobial and antioxidant activities.

Interaction Studies

Studies have indicated that derivatives of this compound can form stable complexes with metal ions, which may enhance their efficacy as chelating agents. This property has implications for environmental remediation and drug delivery systems.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloroethylamine hydrochloride | Simple amine | Primarily used as an alkylating agent |

| Bis(2-Chloroethyl)amine | Diallylamine | Known for its use in cancer chemotherapy |

| Ethanolamine | Amino alcohol | Basic building block for various chemical syntheses |

| N-(2-Chloroethyl)-benzaldimine | Aldimine | Forms via reaction with aldehydes |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, its derivatives have shown promise in various biological assays:

- Antiviral Activity : Some derivatives exhibit antiviral properties, demonstrating significant protective effects against viruses like vesicular stomatitis virus (VSV) .

- Anticancer Properties : Research into quinoxaline derivatives related to this compound has revealed anticancer activity with low IC50 values against human cancer cell lines, indicating potential therapeutic applications .

- Chelation Studies : Interaction studies have shown that this compound can act as a ligand in metal chelation processes, which may be beneficial for drug delivery systems targeting specific tissues or cells.

Propiedades

IUPAC Name |

2-(2-chloroethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDWZDOAAAUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10637467 | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-29-6 | |

| Record name | 2576-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.